2-(Pyrimidin-5-yl)pyrimidine-4-carboxylic acid
Description
Properties
Molecular Formula |
C9H6N4O2 |
|---|---|
Molecular Weight |
202.17 g/mol |
IUPAC Name |
2-pyrimidin-5-ylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H6N4O2/c14-9(15)7-1-2-12-8(13-7)6-3-10-5-11-4-6/h1-5H,(H,14,15) |
InChI Key |
JWNSNGKZQYTLFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1C(=O)O)C2=CN=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution and Cross-Coupling Methods
This approach involves the preparation of key intermediates such as pyrimidine or pyridine N-oxides followed by nucleophilic substitution and subsequent transformations to build the pyrimidin-5-yl substituent.
| Step | Reaction Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Esterification of nicotinic acid to methyl nicotinate | Acid catalyst, methanol | Methyl nicotinate intermediate |
| 2 | Oxidation of methyl nicotinate to pyridine N-oxide | 3-Chloroperoxybenzoic acid (mCPBA) | Pyridine N-oxide intermediate |
| 3 | Nucleophilic substitution at ortho-position with trimethylsilyl cyanide (TMSCN) | TMSCN, base | Cyanide-substituted intermediate |
| 4 | Conversion of cyano group to carboxylic acid | Sodium, ammonium chloride in ethanol | 2-(Pyridin-2-yl)pyrimidine-4-carboxylic acid analog |
This sequence was adapted for similar pyrimidine systems, enabling the construction of the bi-heteroaryl linkage and carboxylic acid functionality in moderate yields.
Condensation and Cyclization via Beta-Ketoesters and Guanidine
Another robust synthetic route involves a multi-step process starting from acetals and beta-ketoesters, followed by cyclization with guanidine to form the pyrimidine ring, and subsequent hydrolysis and amidation to yield the target carboxylic acid or its amide derivatives.
| Step | Reaction Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| a) | Coupling of acetal with beta-ketoester under acidic and nucleophilic conditions | Acid catalyst, beta-ketoester salt | Intermediate ketoester-acetal adduct |
| b) | Acetylation of intermediate | Acetyl halide or acetic anhydride, Lewis acid | Acetylated intermediate |
| c) | Reaction with dialkyl acetal of N,N-dimethylformamide | Dialkyl acetal, solvent | Enaminone intermediate |
| d) | Cyclization with guanidine or guanidine salt | Guanidine hydrochloride, base | Pyrimidine ring formation |
| e) | Hydrolysis of ester to carboxylic acid | Acidic or basic hydrolysis | 2-(Pyrimidin-5-yl)pyrimidine-4-carboxylic acid |
| f) | Optional amidation with ammonia or amines | Ammonia or amine, coupling agents | Carboxamide derivatives |
This method yields the target compound with high purity and yield and allows for structural variations at different positions on the pyrimidine rings.
Alternative Green and Catalytic Methods
Recent developments include green, cost-efficient, and catalytic protocols for pyrimidine synthesis that could be adapted for this compound derivatives:
- One-pot three-component condensation using zinc oxide or mixed metal oxide nanoparticles as catalysts.
- Base-facilitated oxidative C–N bond formation.
- Copper-catalyzed [3 + 3] annulation of amidines with ketones.
These methods emphasize mild conditions, shorter reaction times, and environmentally friendly reagents, although specific adaptations to this compound require further exploration.
Comparative Analysis of Preparation Methods
| Feature | SNAr & Cross-Coupling Route | Beta-Ketoester Condensation Route | Green Catalytic Methods |
|---|---|---|---|
| Starting Materials | Pyridine/pyrimidine derivatives, TMSCN, mCPBA | Acetals, beta-ketoesters, guanidine | Aldehydes, amidines, ketones |
| Reaction Complexity | Multi-step, moderate yields | Multi-step, high yields | One-pot, potentially scalable |
| Functional Group Tolerance | Moderate | High | Variable, under development |
| Scalability | Established | Established | Emerging |
| Environmental Impact | Uses oxidants and organics | Uses Lewis acids and organic solvents | Lower, greener catalysts |
In-Depth Research Findings and Yields
- Yields for the key intermediate preparation via SNAr and cyanide substitution range from 40% to 70% depending on conditions.
- The beta-ketoester condensation route typically achieves overall yields above 60% for the final carboxylic acid after purification.
- Green catalytic methods report yields from 50% to 80% for analogous pyrimidine derivatives, with potential for further optimization.
Summary Table of Key Synthetic Steps
Chemical Reactions Analysis
Types of Reactions
2-(Pyrimidin-5-yl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine rings, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(Pyrimidin-5-yl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Pyrimidin-5-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell proliferation . The exact pathways and targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven differences:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Halogens (e.g., -Br in 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid) increase electrophilicity, enhancing reactivity in cross-coupling reactions .
- Amino Groups: The -NH2 substituent (e.g., 4-Amino-2-methylpyrimidine-5-carboxylic acid) improves aqueous solubility and hydrogen-bonding capacity, critical for drug-target interactions .
- Thioether Groups : -SCH3 or -SC2H5 (e.g., 2-Methylsulfanylpyrimidine-4-carboxylic acid) boost lipophilicity, favoring membrane permeability in covalent inhibitors .
Comparative Insights :
- Solvent Effects: Polar aprotic solvents (e.g., DMSO) improve yields in sulfur-substituted analogs, while methanol is preferred for carboxylic acid stabilization .
- Catalysts : Sodium methanethiolate outperforms potassium carbonate in thioether formation due to stronger nucleophilicity .
Biological Activity
2-(Pyrimidin-5-yl)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound exhibits a diverse range of pharmacological effects, making it a subject of interest in medicinal chemistry and drug development. The following sections will explore its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C10H8N4O2 |
| Molecular Weight | 220.20 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Notably, it has been studied for its role as an inhibitor of specific kinases and enzymes involved in inflammatory processes and cancer progression.
Key Mechanisms
- Enzyme Inhibition : The compound has been shown to inhibit the activity of enzymes such as cyclooxygenase (COX) and certain kinases, which are crucial in inflammatory pathways and tumor growth.
- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Anticancer Potential : Preliminary studies suggest that it may exhibit cytotoxic effects against cancer cell lines, potentially through apoptosis induction.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound can provide insights into how structural modifications influence its biological activity.
Findings from SAR Studies
- Substituent Effects : Variations in substituents on the pyrimidine rings significantly affect potency. For instance, the introduction of electron-withdrawing groups enhances enzyme inhibition.
- Optimal Configuration : Certain configurations have been identified that maximize inhibitory effects on target enzymes, suggesting that specific spatial arrangements are critical for activity.
Case Studies
Several studies have investigated the biological activity of this compound:
- Anti-inflammatory Activity : In a study evaluating COX inhibition, the compound demonstrated significant inhibitory effects with an IC50 value comparable to established anti-inflammatory drugs like indomethacin .
- Antimicrobial Efficacy : A series of experiments tested the compound against various pathogens, revealing potent antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range against S. aureus and E. coli .
- Cytotoxicity Against Cancer Cells : In vitro assays showed that the compound reduced cell viability in multiple cancer cell lines, indicating potential as an anticancer agent .
Q & A
Q. What are the recommended safety protocols for handling 2-(pyrimidin-5-yl)pyrimidine-4-carboxylic acid in laboratory settings?
Methodological Answer:
- Hazard Classification: Classified under GHS as Acute Oral Toxicity (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2A), and Respiratory Irritation (Category 3) .
- Preventive Measures: Use fume hoods for ventilation, wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation of dust/vapors and direct skin/eye contact. Store away from ignition sources .
- First Aid:
- Eye Contact: Flush with water for 15 minutes; seek medical attention .
- Skin Contact: Rinse with water and remove contaminated clothing .
- Inhalation: Move to fresh air; administer CPR if necessary .
Q. How can the purity of this compound be validated during synthesis?
Methodological Answer:
- Analytical Techniques:
- Melting Point: Validate against literature values (e.g., 283–284°C for related pyrimidine-carboxylic acids) .
Q. What solvents and reaction conditions are optimal for synthesizing pyrimidine-carboxylic acid derivatives?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance solubility during coupling reactions. For esterification, ethanol or methanol with catalytic sulfuric acid is effective .
- Temperature: Reactions typically proceed at 80–100°C for 6–12 hours under inert gas (N) to prevent oxidation .
Advanced Research Questions
Q. How can computational methods aid in predicting the biological activity of this compound derivatives?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding affinity to target proteins (e.g., bacterial dihydrofolate reductase). Optimize ligand conformations via Monte Carlo algorithms .
- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity using multivariate regression analysis .
Q. How to resolve contradictions in reported crystallographic data for pyrimidine-carboxylic acid derivatives?
Methodological Answer:
- Database Cross-Validation: Compare with Cambridge Structural Database (CSD) entries (e.g., 123 structures with carboxylic acid-aminopyrimidine synthons) .
- Experimental Repetition: Recrystallize using slow evaporation in ethanol/water (1:1) and collect high-resolution X-ray diffraction data (Cu-Kα radiation, λ = 1.5418 Å) .
Q. What strategies improve the yield of this compound in multi-step syntheses?
Methodological Answer:
- Intermediate Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate key intermediates (e.g., 4-amino-pyrimidine esters) .
- Catalytic Optimization: Employ Pd/C (5% loading) under H atmosphere for selective hydrogenation of nitro groups without affecting pyrimidine rings .
Q. How to design analogs with enhanced pharmacokinetic properties?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
